molecular formula C10H10N2O B1628449 7-Methoxyquinolin-2-amine CAS No. 49609-16-7

7-Methoxyquinolin-2-amine

Cat. No.: B1628449
CAS No.: 49609-16-7
M. Wt: 174.2 g/mol
InChI Key: GSWUMGAQTSRPQB-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. The compound is characterized by a methoxy group at the 7th position and an amino group at the 2nd position of the quinoline ring. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-2-amine typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde. One common method is the Combes/Conrad–Limpach reaction, which involves the cyclization of an aryl amine with a diketone under acidic conditions . Another approach is the transition-metal-mediated synthesis, such as the Heck reaction followed by cyclization .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and clean synthesis methods. These include microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts . These methods aim to provide high yields while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Methoxyquinolin-2-amine is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent compared to other quinoline derivatives .

Properties

IUPAC Name

7-methoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWUMGAQTSRPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555324
Record name 7-Methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49609-16-7
Record name 7-Methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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